molecular formula C10H13ClN2O3 B1398587 tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate CAS No. 1269291-05-5

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

Cat. No.: B1398587
CAS No.: 1269291-05-5
M. Wt: 244.67 g/mol
InChI Key: XYLIXPPZYWDTRA-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or heat . This selective deprotection allows for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate can be compared to other carbamate compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability and selective deprotection under acidic conditions.

Biological Activity

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, with the CAS number 1269291-05-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O3_3
  • Molecular Weight : 244.68 g/mol
  • Purity : Typically exceeds 95% in research applications .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The hydroxypyridine moiety is known for its ability to act as a bioisostere in drug design, potentially influencing enzyme activity and receptor binding .

1. Cholinesterase Inhibition

Recent studies have highlighted the role of carbamate derivatives in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound has shown promising results as a moderate inhibitor of acetylcholinesterase (AChE), which is essential for neurotransmitter regulation.

CompoundAChE Inhibition (IC50_{50})
This compound380 nM

This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Neuroprotective Effects

In vitro studies suggest that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are mediated through the upregulation of neuroprotective factors such as Nrf2 and HO-1, which play critical roles in cellular defense mechanisms against neurotoxicity .

3. Antitumor Activity

Preliminary findings indicate potential antitumor activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Case Study 1: Neuroprotection in Alzheimer’s Models

A study evaluated the effects of this compound on neuroinflammation and cognitive decline in a mouse model of Alzheimer’s disease. Results demonstrated significant reductions in inflammatory markers (IL-6, TNFα) and improvements in memory retention tasks compared to control groups .

Case Study 2: Cholinergic Activity

In another investigation focused on cholinergic activity, researchers assessed the compound's efficacy as a cholinesterase inhibitor using both rat brain homogenate and human recombinant AChE. The results indicated that the compound significantly inhibited AChE activity, supporting its potential use in treating cognitive disorders .

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIXPPZYWDTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143868
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-05-5
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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